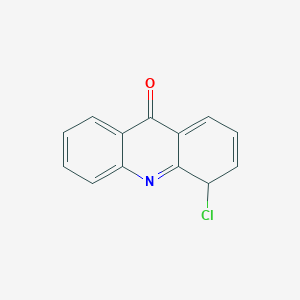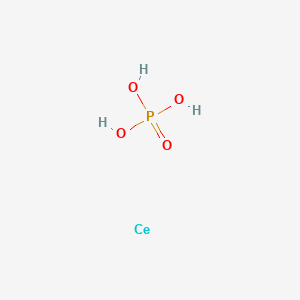
Monazite-(Ce) (Ce(PO4))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monazite-(Ce) is a cerium phosphate mineral with the chemical formula Ce(PO4). It is the most common representative of the monazite group, which includes other rare earth element phosphates such as monazite-(La), monazite-(Nd), and monazite-(Sm). Monazite-(Ce) is typically found in granitic and metamorphic rocks and is an important source of cerium and other rare earth elements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Monazite-(Ce) can be synthesized through various methods, including wet-chemistry techniques and high-temperature solid-state reactions. One common method involves the precipitation of cerium phosphate from a solution containing cerium and phosphate ions, followed by calcination at high temperatures to form the crystalline monazite structure .
Industrial Production Methods: Industrial production of monazite-(Ce) typically involves the extraction of monazite minerals from heavy mineral sands. These sands are processed to separate the monazite from other minerals, followed by chemical treatments to extract the rare earth elements. The extracted cerium is then converted to cerium phosphate through precipitation and calcination processes .
Analyse Chemischer Reaktionen
Types of Reactions: Monazite-(Ce) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of other elements and the specific conditions under which they occur.
Common Reagents and Conditions:
Oxidation: Monazite-(Ce) can be oxidized in the presence of strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of monazite-(Ce) can produce cerium oxide, while substitution reactions can result in the formation of mixed rare earth element phosphates .
Wissenschaftliche Forschungsanwendungen
Monazite-(Ce) has a wide range of scientific research applications due to its unique properties and composition:
Geochronology: Monazite-(Ce) is widely used for U-Th-Pb dating to determine the age of geological formations.
Material Science: It is used in the development of advanced ceramics and materials for high-temperature applications.
Nuclear Science: Monazite-(Ce) is studied for its potential use in nuclear fuel cycles and the management of radioactive waste.
Environmental Science: Research on monazite-(Ce) includes its role in the mobility and bioavailability of rare earth elements in soils and sediments.
Wirkmechanismus
The mechanism by which monazite-(Ce) exerts its effects is primarily related to its chemical stability and ability to incorporate various elements into its crystal structure. The phosphate groups in monazite-(Ce) form strong bonds with cerium and other rare earth elements, making it resistant to chemical weathering and leaching. This stability is crucial for its applications in geochronology and environmental science .
Vergleich Mit ähnlichen Verbindungen
Monazite-(Ce) is compared with other similar compounds within the monazite group and related minerals:
Monazite-(La) (LaPO4): Similar in structure but dominated by lanthanum instead of cerium.
Monazite-(Nd) (NdPO4): Contains neodymium as the dominant rare earth element.
Monazite-(Sm) (SmPO4): Dominated by samarium.
Xenotime (YPO4): A related phosphate mineral containing yttrium and heavy rare earth elements
Monazite-(Ce) is unique due to its high cerium content and its widespread occurrence in various geological environments. Its stability and resistance to weathering make it particularly valuable for scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
69257-41-6 |
|---|---|
Molekularformel |
CeH3O4P |
Molekulargewicht |
238.11 g/mol |
IUPAC-Name |
cerium;phosphoric acid |
InChI |
InChI=1S/Ce.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
InChI-Schlüssel |
PAFFVEYJXFIATB-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


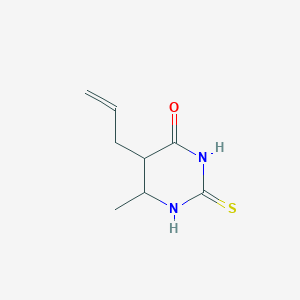

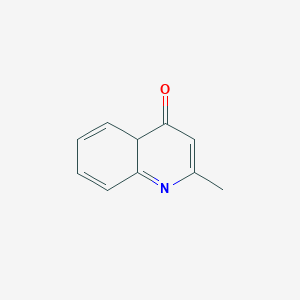
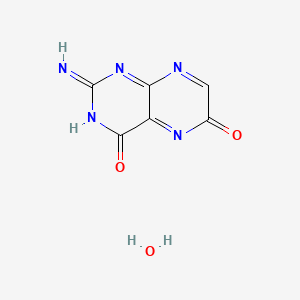
![N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12348357.png)
![(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12348361.png)
![[(1-isopropyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12348375.png)
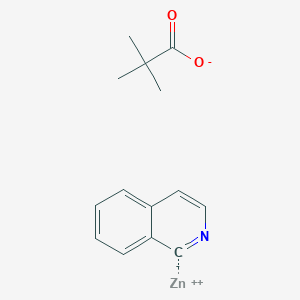
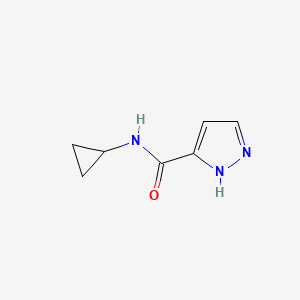
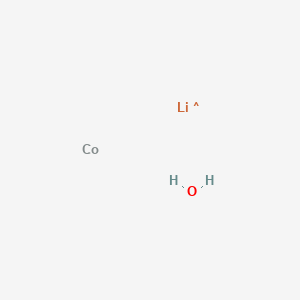

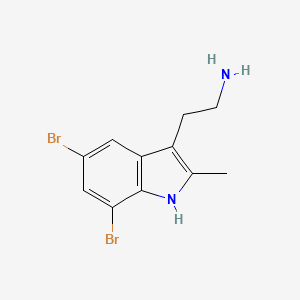
![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
